molecular formula C10H8N2O2 B11904228 5-Aminoisoquinoline-4-carboxylic acid

5-Aminoisoquinoline-4-carboxylic acid

Cat. No.: B11904228
M. Wt: 188.18 g/mol
InChI Key: SDDDXRGZJUUZHG-UHFFFAOYSA-N
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Description

5-Aminoisoquinoline-4-carboxylic acid: is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by subsequent functional group transformations. For instance, the Skraup synthesis is a well-known method for synthesizing quinoline derivatives, which can be adapted for isoquinoline synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as metal catalysts or acidic media, can enhance the yield and efficiency of the synthesis process. Microwave-assisted synthesis and solvent-free reactions are also explored for greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, reduced isoquinoline compounds, and various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Aminoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar structure but without the amino and carboxylic acid groups.

    Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different substitution patterns.

    5-Aminoisoquinoline: A closely related compound without the carboxylic acid group.

Uniqueness: 5-Aminoisoquinoline-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-aminoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

SDDDXRGZJUUZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)N)C(=O)O

Origin of Product

United States

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